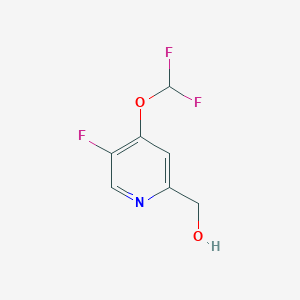

(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information

The systematic nomenclature of (4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol follows International Union of Pure and Applied Chemistry conventions for substituted pyridine derivatives. The compound name indicates a pyridine ring system bearing three distinct substituents: a difluoromethoxy group at position 4, a fluorine atom at position 5, and a methanol substituent at position 2. The systematic name precisely describes the spatial arrangement of these functional groups around the six-membered aromatic heterocycle.

Chemical Abstracts Service registry information reveals some complexity in the compound's identification. Multiple sources confirm the primary Chemical Abstracts Service number as 1806275-47-7, establishing this as the standard registry identifier for the compound. However, alternative Chemical Abstracts Service numbers have been reported, including 1261650-51-4, which may represent different stereoisomers, polymorphs, or synthesis-related variations. The MDL number MFCD28789514 provides additional identification within chemical databases.

The compound exists within the broader category of fluorinated building blocks and pyridine derivatives, reflecting its utility as an intermediate in pharmaceutical and materials chemistry applications. Standard chemical databases consistently recognize this structure under various synonymous designations, including the simplified name and systematic International Union of Pure and Applied Chemistry nomenclature. The registry information demonstrates the compound's established presence in commercial chemical catalogs and research databases, indicating its recognized importance in synthetic chemistry.

Properties

IUPAC Name |

[4-(difluoromethoxy)-5-fluoropyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSHMCRZNDQVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1OC(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol is a chemical compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the difluoromethoxy and fluoropyridine moieties, suggests promising applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : C8H7F3N2O

- Molecular Weight : 196.15 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological activity of compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as an enzyme inhibitor or receptor modulator, impacting cellular signaling pathways and metabolic processes.

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. For instance, its structural similarity to known histone deacetylase inhibitors (HDACi) suggests it may exhibit cytotoxic effects against cancer cell lines. In vitro studies have reported that derivatives with fluorinated groups show increased potency compared to their non-fluorinated counterparts .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary data indicate that it possesses inhibitory effects against certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity.

Computational Studies

Computational modeling has been employed to predict the pharmacological profiles of this compound. These studies suggest that the compound may have favorable binding affinities for various biological targets, which could be exploited in drug design.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Comparison with Vorinostat |

|---|---|---|

| DU145 (Prostate) | 1.85 | Comparable |

| Hep-G2 (Liver) | 0.76 | Higher potency |

| Jurkat (Leukemia) | 0.32 | Significantly higher |

The compound demonstrated selective toxicity towards cancer cells while exhibiting lower cytotoxicity towards normal cells, suggesting a potential therapeutic window for further investigation .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.44 mg/ml |

| Staphylococcus aureus | 0.22 mg/ml |

| Pseudomonas aeruginosa | 0.88 mg/ml |

These findings indicate that the compound possesses notable antibacterial activity, warranting further exploration into its mechanism of action and potential applications in treating infections .

Scientific Research Applications

(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, including difluoromethoxy and fluorine substituents. This compound shows promise for various applications, particularly in pharmaceutical development, owing to its potential biological activity against specific targets.

The molecular formula for this compound is CHFNO. The presence of difluoromethoxy and fluorine enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. These reactions are pivotal in synthesizing derivatives that can have enhanced biological activities, such as anti-inflammatory and anti-cancer properties.

Applications in Pharmaceutical Development

This compound has potential applications in various therapeutic areas:

- Anti-inflammatory Agents : Preliminary studies suggest that this compound may exhibit activity against inflammation-related pathways.

- Anti-cancer Agents : Computational modeling indicates potential interactions with cancer-related biological targets, which could lead to the development of new anti-cancer drugs.

- Enzyme Inhibition : Interaction studies have shown that this compound may bind effectively to certain enzymes, inhibiting their activity and providing a therapeutic effect.

Case Studies and Research Findings

Research involving this compound has utilized various methodologies:

- Molecular Docking Simulations : These simulations predict the binding affinity of the compound to specific receptors or enzymes, providing insights into its potential efficacy.

- In Vitro Assays : Laboratory experiments have confirmed the biological activity of this compound against selected targets, validating computational predictions.

Comparison with Related Compounds

The structural characteristics of this compound allow for comparison with other similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethoxy group | Potential anti-inflammatory |

| 5-Fluoro-2-methylpyridine | Methyl substitution | Varies with methyl presence |

| 4-(Trifluoromethyl)-5-fluoropyridine | Trifluoromethyl group | Distinct pharmacological profile |

| (4-(Chloromethoxy)-5-fluoropyridin-2-yl)methanol | Chloromethoxy substitution | Different activity spectrum |

This table illustrates how variations in substituent groups can significantly influence both the chemical behavior and biological efficacy of related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The table below compares key structural and physical properties of (4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol with analogs:

Key Observations:

- Electron Effects : The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing than methoxy (-OCH₃) but less so than chloro (-Cl). This impacts reactivity and interactions in biological systems .

- Molecular Weight : The target compound’s higher molecular weight compared to methoxy and chloro analogs is attributed to the difluoromethoxy group’s mass (OCHF₂ = 68 g/mol vs. OCH₃ = 31 g/mol or Cl = 35.45 g/mol) .

- Polarity : The hydroxymethyl (-CH₂OH) group enhances solubility, while fluorinated substituents increase lipophilicity, balancing bioavailability .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Fluorine at position 5 and -OCHF₂ at position 4 likely enhance target binding in enzyme inhibitors or receptor antagonists due to electronegative and steric effects .

- Thermal Properties : The chalconeimine derivative () has a melting point of 96°C, suggesting that the target compound may exhibit similar thermal stability due to fluorinated substituents .

Preparation Methods

Fluorination and Difluoromethoxylation

Difluoromethoxy Group Introduction:

The difluoromethoxy group is commonly introduced by reacting suitable pyridine precursors with difluoromethylating agents or difluoromethylene chloride gas under controlled conditions. This process often requires a basic medium and a catalytic system to facilitate the substitution on the aromatic ring.Selective Fluorination:

The fluorine atom at the 5-position of the pyridine ring is introduced using electrophilic fluorinating reagents or via nucleophilic aromatic substitution if a suitable leaving group is present. The presence of fluorine enhances the compound’s metabolic stability and modifies electronic properties.

Hydroxymethyl Group Installation

The hydroxymethyl group at the 2-position is typically introduced by functionalizing a 2-halopyridine intermediate through nucleophilic substitution with formaldehyde or via reduction of a corresponding aldehyde or ester derivative.

Alternatively, hydroxymethylation can be achieved by reduction of a 2-pyridinecarboxaldehyde derivative bearing the fluorinated substituents.

Representative Synthetic Route (Literature-Informed)

| Step | Reaction Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 2-chloropyridine derivative, selective fluorination at 5-position | Electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution | Ensures fluorine incorporation at 5-position |

| 2 | Introduction of difluoromethoxy group at 4-position | Reaction with difluoromethylene chloride gas in basic medium (e.g., NaOH) with PEG-600 catalyst, 50-55°C | Controlled pH (>9) critical for reaction progress and yield |

| 3 | Hydroxymethyl group installation at 2-position | Reduction of 2-formyl intermediate or nucleophilic substitution with formaldehyde | Requires mild reducing agents or controlled reaction conditions |

| 4 | Purification | Extraction with organic solvents (e.g., dichloromethane), filtration, and recrystallization | Ensures removal of salts and by-products |

Detailed Reaction Conditions and Observations

Difluoromethoxy Introduction:

The reaction is carried out by purging difluoromethylene chloride gas into a mixture of the pyridine substrate dissolved in isopropyl alcohol with sodium hydroxide and a catalytic amount of PEG-600. The reaction temperature is maintained at 50-55°C, and pH is monitored continuously to remain above 9 by adding NaOH as needed. The reaction typically proceeds for 70-75 hours until completion is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).Extraction and Work-up:

After reaction completion, the mixture is cooled, filtered to remove salt sludge, and the solvent recovered. The product is extracted into dichloromethane, washed with acidic and basic aqueous solutions to remove impurities, and concentrated.

Analytical Characterization During Preparation

TLC and HPLC:

Used to monitor reaction progress and purity. Typical solvent systems include Toluene:Ethyl acetate (60:40).Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of difluoromethoxy, fluorine substituents, and hydroxymethyl groups.

Summary Table of Preparation Parameters

| Parameter | Condition/Value | Purpose/Effect |

|---|---|---|

| Solvent | Isopropyl alcohol | Medium for reaction and solubilization |

| Base | Sodium hydroxide (NaOH) | Maintains alkaline pH for difluoromethoxy substitution |

| Catalyst | PEG-600 | Enhances reaction rate and selectivity |

| Temperature | 50-55°C | Optimal for difluoromethoxy group introduction |

| Reaction Time | 70-75 hours | Ensures complete conversion |

| pH Control | Maintain >9 | Prevents side reactions and degradation |

| Extraction Solvent | Dichloromethane | Efficient separation of organic product |

Research Findings and Optimization Notes

Maintaining strict pH control during difluoromethoxy group introduction is critical to achieving high yield and purity.

The prolonged reaction time reflects the challenge of introducing fluorinated groups under mild conditions.

Use of phase-transfer catalysts like PEG-600 can improve reaction efficiency.

Purification steps involving aqueous washes at controlled pH help remove inorganic salts and unreacted starting materials.

Alternative synthetic routes exploring palladium-catalyzed cross-coupling reactions to install fluorinated substituents have been reported but require further optimization for this specific compound.

Q & A

Q. What synthetic routes are commonly employed for synthesizing (4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, structurally analogous fluoropyridinyl methanol derivatives are synthesized via alkylation of pyridine precursors with halogenated intermediates under basic conditions. A general method (e.g., "Method B" from hydantoin synthesis ) involves reacting a difluoromethoxy-substituted pyridine core with chloroethyl ketones or similar electrophiles. Optimization strategies include:

- Temperature control : Maintaining 50–70°C to balance reaction rate and side-product formation.

- Stoichiometry : Using a 1:1.5 molar ratio of pyridine core to electrophile to ensure complete conversion .

- Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

Purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) yields >70% purity, as demonstrated in similar fluoropyridine syntheses .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assign aromatic protons (e.g., δ 9.10 ppm for pyridinium protons) and difluoromethoxy groups (δ 116.3 ppm, t, J = 257.6 Hz) . The hydroxymethyl group (-CH2OH) appears as a singlet near δ 4.98 ppm in 1H NMR .

- UPLC-MS/HRMS : Confirms molecular weight (e.g., m/z 391 [M-H]- for a related compound) and isotopic patterns consistent with fluorine atoms .

- X-ray crystallography : Resolves stereochemistry and bond angles, as seen in fluorophenylpyridine derivatives .

Advanced Research Questions

Q. How can researchers address low yields during the alkylation step in synthesizing this compound?

Low yields often arise from competing side reactions (e.g., over-alkylation or hydrolysis). Mitigation strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO or DMF) to stabilize intermediates .

- Protecting groups : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) to prevent oxidation .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as shown in fluoropyridine derivative syntheses .

Q. What methodologies resolve conflicting NMR data in fluorinated pyridine methanol derivatives?

Discrepancies in NMR assignments can arise from dynamic processes (e.g., rotamerism) or solvent effects. Recommended approaches:

- Deuterated solvents : Use DMSO-d6 to minimize proton exchange interference .

- 2D NMR (COSY, HSQC) : Correlate 1H and 13C signals to confirm connectivity, as applied to hydantoin derivatives .

- Variable-temperature NMR : Identifies conformational changes by observing signal splitting at low temperatures .

Q. What are the key considerations for designing biological activity studies on this compound derivatives?

- Structural analogs : Prioritize derivatives with substituents known to enhance bioavailability (e.g., fluorophenyl groups improve membrane permeability ).

- In vitro assays : Use kinase inhibition or cytotoxicity screens, referencing fluoropyridine-based bioactive compounds .

- Metabolic stability : Assess susceptibility to hepatic CYP450 enzymes via microsomal incubation assays .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.